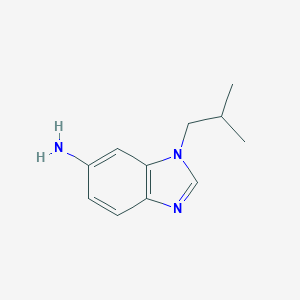

3-Isobutyl-5-aminobenzimidazole

Description

Properties

CAS No. |

177843-43-5 |

|---|---|

Molecular Formula |

C11H15N3 |

Molecular Weight |

189.26 g/mol |

IUPAC Name |

3-(2-methylpropyl)benzimidazol-5-amine |

InChI |

InChI=1S/C11H15N3/c1-8(2)6-14-7-13-10-4-3-9(12)5-11(10)14/h3-5,7-8H,6,12H2,1-2H3 |

InChI Key |

SRHMJBFSZVNDEY-UHFFFAOYSA-N |

SMILES |

CC(C)CN1C=NC2=C1C=C(C=C2)N |

Canonical SMILES |

CC(C)CN1C=NC2=C1C=C(C=C2)N |

Synonyms |

1H-Benzimidazol-6-amine,1-(2-methylpropyl)-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that benzimidazole derivatives, including 3-isobutyl-5-aminobenzimidazole, exhibit significant anticancer properties. For instance, studies have shown that certain benzimidazole compounds possess cytotoxicity against various cancer cell lines, such as PC-3 and HeLa, with IC50 values ranging from 0.096 to 0.63 μM . This suggests that this compound may similarly demonstrate potent anticancer effects.

Mechanism of Action

Benzimidazole derivatives often function as modulators of ion channels, particularly small-conductance calcium-activated potassium (SK) channels. These channels are crucial in regulating cellular excitability and neurotransmitter release in the central nervous system . The modulation of SK channels by compounds like this compound could lead to therapeutic applications in neurological disorders.

Antimicrobial Properties

Antitubercular Activity

Recent studies have highlighted the potential of benzimidazole derivatives as effective agents against Mycobacterium tuberculosis. For example, certain compounds have shown minimum inhibitory concentration (MIC) values as low as 0.19 μM against resistant strains of M. tuberculosis . This positions this compound as a candidate for further investigation in the development of new antitubercular therapies.

Material Science Applications

Chemosensing and Fluorescence

Benzimidazoles are increasingly utilized in material science for their chemosensing capabilities and fluorescence properties. The unique electronic structure of compounds like this compound allows them to be employed in sensors for detecting various analytes due to their ability to undergo fluorescence changes upon interaction with specific substances .

Polymer Synthesis

Additionally, benzimidazoles serve as important intermediates in the synthesis of polymers and dyes. The incorporation of this compound into polymer matrices could enhance the material's properties, making it suitable for applications in coatings and packaging .

Case Studies and Research Findings

Comparison with Similar Compounds

Benzimidazoles with Amino Substituents

- 5-Amino-2-(4-aminophenyl)benzimidazole (): This derivative features dual amino groups at the 5-position of the benzimidazole and the para-position of a phenyl ring.

- 2-(3-Aminophenyl)-5-aminobenzimidazole (): Substitution at the 2-position with a meta-aminophenyl group introduces steric and electronic differences. The meta-amino group may alter hydrogen-bonding interactions, while the phenyl ring increases molecular weight (MW = 236.27 g/mol vs.

Hybrid Benzimidazole-Heterocycle Derivatives

- Aryl Thiazole-Triazole Benzimidazoles (): Compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) incorporate thiazole and triazole moieties. These hybrids exhibit higher complexity (MW > 500 g/mol) and distinct electronic profiles due to bromine’s electronegativity, which may enhance target affinity but reduce solubility compared to 3-isobutyl-5-aminobenzimidazole .

- Isoxazolyl Benzimidazoles (): Synthesized via cyclo-condensation with N-methyl-o-phenylenediamine, these hybrids (e.g., β-(5-methyl-3-isoxazolylamido)-benzoic acid derivatives) combine benzimidazole’s rigidity with isoxazole’s metabolic stability.

Substituent-Driven Variations

- Chloro and Formyl Derivatives (): 2-Butyl-5-chloro-4-formylimidazole derivatives (e.g., compound 1) prioritize electrophilic substituents. The chloro group increases lipophilicity (ClogP ≈ 3.5 vs. 2.8 for this compound), while the formyl group offers a reactive site for further functionalization .

- Nitro and Sulfonamide Derivatives (): 3-Amino-5-nitrobenzisothiazole () and sulfasomizole () highlight nitro and sulfonamide groups, respectively.

Key Data Table

Q & A

Basic: What are the common synthetic routes for 3-Isobutyl-5-aminobenzimidazole, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves cyclization of o-phenylenediamine derivatives with isobutyl-substituted carbonyl intermediates. For example, describes a multi-step protocol using phenoxymethyl-triazole-thiazole hybrids, where intermediates like 2-(4-aminophenyl)-1H-benzimidazole are synthesized via condensation of substituted benzaldehydes with o-phenylenediamine under acidic conditions (e.g., HCl/EtOH) . Yield optimization requires careful control of solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., Na2S2O4 for nitro-group reduction). Parallel purification via column chromatography (silica gel, CH2Cl2/MeOH) is critical to isolate the aminobenzimidazole core .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer:

1H/13C NMR and IR are foundational. For example, reports δH 7.8–8.2 ppm (aromatic protons) and δC 150–160 ppm (imidazole carbons) as diagnostic signals. IR stretches at ~3400 cm⁻¹ (N-H) and ~1600 cm⁻¹ (C=N) confirm the benzimidazole scaffold . Advanced characterization employs HRMS (e.g., [M+H]+ m/z calculated vs. observed discrepancies ≤2 ppm) and elemental analysis (C, H, N within ±0.4% of theoretical values) to verify purity .

Advanced: How can computational methods guide the design of this compound derivatives for biological activity?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to target proteins. highlights 9c (a triazole-benzimidazole hybrid) as a potent inhibitor due to hydrogen bonding with active-site residues (e.g., Glu276 in α-glucosidase). Electrostatic potential maps and DFT calculations (B3LYP/6-31G*) optimize substituent placement for enhanced π-π stacking or hydrophobic interactions . Contradictions between in silico predictions and experimental IC50 values may arise from solvation effects, requiring free-energy perturbation (FEP) analysis to resolve .

Advanced: How to resolve contradictions in spectral data for isobutyl-substituted benzimidazoles?

Methodological Answer:

Contradictions often stem from tautomerism (e.g., 1H vs. 3H tautomers) or solvent-dependent shifts. For example, notes that 11 and 12 (imidazole-carbaldehyde derivatives) show variable 13C NMR signals in DMSO-d6 vs. CDCl3 due to hydrogen bonding. To address this:

- Use DEPT-135 to distinguish CH2/CH3 groups.

- Compare experimental vs. computed NMR (GIAO method) via Gaussian.

- Employ 2D NMR (COSY, HSQC) to assign overlapping proton environments .

Advanced: What strategies mitigate byproduct formation during the alkylation of 5-aminobenzimidazole cores?

Methodological Answer:

Byproducts like N7-alkylated isomers (vs. desired N1-alkylation) are common. recommends:

- Steric directing groups (e.g., bulky isobutyl at C3) to favor N1 selectivity.

- Low-temperature alkylation (–78°C, n-BuLi/THF) to suppress side reactions .

- Monitoring via TLC (Rf differences of 0.1–0.3 in ethyl acetate/hexane) and quenching intermediates with NH4Cl .

Advanced: How do electronic effects of substituents modulate the reactivity of this compound?

Methodological Answer:

Electron-withdrawing groups (e.g., –NO2 at C5) decrease nucleophilicity at N1, while electron-donating groups (e.g., –OCH3) enhance it. Hammett σ values correlate with reaction rates in SNAr substitutions. For instance, shows that 5-chloro-2-aminobenzothiazole reacts 3x faster with aryl halides than its methoxy analogue. DFT-based Fukui indices identify nucleophilic hotspots (e.g., C2 in benzimidazole) for regioselective functionalization .

Basic: What are the stability challenges for this compound under storage?

Methodological Answer:

The compound is hygroscopic and prone to oxidative degradation. Stability studies (25°C/60% RH) recommend:

- Storage in amber vials under N2.

- Lyophilization for long-term preservation.

- HPLC monitoring (C18 column, 0.1% TFA in H2O/MeCN) to detect degradation peaks at 254 nm .

Advanced: How to validate biological activity while accounting for impurities in synthesized derivatives?

Methodological Answer:

- Use LC-MS purity thresholds (>95%) and spiking experiments with known impurities (e.g., unreacted o-phenylenediamine) to confirm activity is not artifact-driven.

- Dose-response curves (e.g., IC50 for enzyme inhibition) must show consistency across batches. reports ±5% variability in 9a–9e IC50 values after repurification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.